molecular formula C5H4ClN3O2 B13692811 3-Amino-2-chloro-5-nitropyridine

3-Amino-2-chloro-5-nitropyridine

Cat. No.: B13692811
M. Wt: 173.56 g/mol
InChI Key: PNKKEBHEJYPJBR-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-5-nitropyridine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a nitro group (-NO2) attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in multiple fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-5-nitropyridine typically involves the nitration of 2-chloro-3-aminopyridine. One common method includes the reaction of 2-chloro-3-aminopyridine with nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:

2-Chloro-3-aminopyridine+HNO3+H2SO4This compound+H2O\text{2-Chloro-3-aminopyridine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Chloro-3-aminopyridine+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-5-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2/Pd-C, Fe/HCl

    Substitution: NaOH, NH3, R-SH

    Oxidation: KMnO4, H2O2

Major Products Formed

    Reduction: 3-Amino-2-chloro-5-aminopyridine

    Substitution: 3-Amino-2-(substituted)-5-nitropyridine

    Oxidation: 3-Nitroso-2-chloro-5-nitropyridine

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-nitropyridine
  • 3-Amino-2-chloro-6-nitropyridine
  • 3-Amino-4-chloro-5-nitropyridine

Uniqueness

3-Amino-2-chloro-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and nitro groups allows for diverse reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-chloro-5-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKKEBHEJYPJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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